Methyltris(1-methylethoxy)silane: A Comprehensive Technical Guide to Synthesis, Properties, and Applications
Methyltris(1-methylethoxy)silane: A Comprehensive Technical Guide to Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Core Chemistry of Methyltris(1-methylethoxy)silane
Methyltris(1-methylethoxy)silane, also known by its synonym methyltriisopropoxysilane, is an organosilicon compound with the chemical formula C₁₀H₂₄O₃Si.[1][2] This molecule features a central silicon atom bonded to one methyl group and three isopropoxy groups. It is this unique structure that imparts its versatile chemical properties, positioning it as a critical reagent and precursor in a multitude of advanced applications. Typically a colorless to pale yellow liquid, it is characterized by its relatively low viscosity and its reactivity towards moisture.[1]
This guide provides an in-depth exploration of Methyltris(1-methylethoxy)silane, from its fundamental synthesis to its diverse applications, with a particular focus on its relevance to researchers in materials science and drug development. We will delve into the causal relationships behind its chemical behavior, offering field-proven insights into its practical use.
Synthesis of Methyltris(1-methylethoxy)silane: A Step-by-Step Protocol
The most common and industrially viable method for the synthesis of Methyltris(1-methylethoxy)silane involves the reaction of methyltrichlorosilane with isopropanol. This reaction is a nucleophilic substitution at the silicon center, where the isopropoxy group from isopropanol displaces the chloride ions on the methyltrichlorosilane. The reaction proceeds in a stepwise manner, with the formation of HCl as a byproduct.
Experimental Protocol: Synthesis from Methyltrichlorosilane and Isopropanol
Objective: To synthesize Methyltris(1-methylethoxy)silane with a high yield and purity.
Materials:
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Methyltrichlorosilane (CH₃SiCl₃)
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Anhydrous Isopropanol ((CH₃)₂CHOH)
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Anhydrous Toluene (or another inert solvent)
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A nitrogen source for inert atmosphere
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Ice bath
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Distillation apparatus
Procedure:
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Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is assembled. The entire apparatus should be thoroughly dried and purged with nitrogen to maintain an inert atmosphere, as methyltrichlorosilane is highly reactive with moisture.
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Reagent Preparation: In the dropping funnel, a solution of anhydrous isopropanol in anhydrous toluene is prepared. A slight excess of isopropanol (approximately 3.1 equivalents) is typically used to ensure complete reaction.
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Reaction: The flask containing methyltrichlorosilane dissolved in anhydrous toluene is cooled in an ice bath to 0-5 °C. The isopropanol solution is then added dropwise from the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C to minimize side reactions. The reaction is exothermic due to the formation of HCl.
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Reaction Completion and Neutralization: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours to ensure complete conversion. The generated HCl gas is vented safely.
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Workup and Purification: The reaction mixture will contain the desired product, unreacted starting materials, and the solvent. The crude product is then purified by fractional distillation under reduced pressure. The fraction corresponding to the boiling point of Methyltris(1-methylethoxy)silane (approximately 83 °C at 13 mmHg) is collected.[3]
Causality Behind Experimental Choices:
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Anhydrous Conditions: The use of anhydrous reagents and an inert atmosphere is critical to prevent the premature hydrolysis of methyltrichlorosilane and the product, which would lead to the formation of undesirable siloxanes.
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Controlled Temperature: The dropwise addition at low temperatures helps to control the exothermicity of the reaction and prevent the formation of byproducts.
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Inert Solvent: Toluene is used as a solvent to facilitate stirring and heat transfer, and to control the reaction rate.
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Fractional Distillation: This purification technique is essential to separate the product from the solvent, any unreacted starting materials, and any high-boiling point byproducts.
Caption: Synthesis workflow for Methyltris(1-methylethoxy)silane.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of Methyltris(1-methylethoxy)silane is essential for its effective application.
Physical Properties
| Property | Value | Reference |
| CAS Number | 5581-67-9 | |
| Molecular Formula | C₁₀H₂₄O₃Si | |
| Molecular Weight | 220.38 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 83 °C at 13 mmHg | [3] |
| Density | 0.878 g/cm³ | [3] |
| Refractive Index (n²⁰_D_) | 1.401 | [3] |
| Vapor Pressure | 3.2 mmHg at 25 °C | [3] |
| Viscosity | ~1.5 cSt at 25 °C (estimated) |
Spectroscopic Characterization
Spectroscopic analysis provides a definitive fingerprint for the identification and purity assessment of Methyltris(1-methylethoxy)silane.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show three main signals:
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A singlet for the methyl protons directly attached to the silicon atom (Si-CH₃) at approximately 0.1-0.2 ppm.
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A septet for the methine protons of the isopropoxy groups (-OCH(CH₃)₂) at approximately 4.0-4.2 ppm.
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A doublet for the methyl protons of the isopropoxy groups (-OCH(CH₃)₂) at approximately 1.1-1.2 ppm.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit three distinct signals corresponding to the different carbon environments:
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A signal for the methyl carbon attached to silicon (Si-CH₃) at a low field, typically around -5 to 0 ppm.
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A signal for the methine carbon of the isopropoxy groups (-OCH(CH₃)₂) at approximately 65-70 ppm.
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A signal for the methyl carbons of the isopropoxy groups (-OCH(CH₃)₂) at approximately 25-26 ppm.
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FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum provides information about the functional groups present in the molecule. Key absorption bands include:
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C-H stretching: Around 2850-3000 cm⁻¹ for the methyl and isopropoxy groups.
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Si-O-C stretching: A strong, broad band in the region of 1000-1100 cm⁻¹.
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Si-C stretching: A characteristic absorption around 800-850 cm⁻¹.
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Chemical Reactivity: The Power of Hydrolysis and Condensation
The most significant chemical property of Methyltris(1-methylethoxy)silane is its susceptibility to hydrolysis in the presence of water. This reaction is the foundation for many of its applications, particularly in the formation of silica-based materials and coatings.
The hydrolysis process involves the cleavage of the Si-O-C bond by water, leading to the formation of a silanol group (Si-OH) and isopropanol. This reaction can be catalyzed by either an acid or a base.
Hydrolysis Reaction: CH₃Si(OCH(CH₃)₂)₃ + 3H₂O → CH₃Si(OH)₃ + 3(CH₃)₂CHOH
The resulting methylsilanetriol is unstable and readily undergoes condensation reactions with other silanol groups to form a cross-linked polysiloxane network (a silicone). This process releases water as a byproduct.
Condensation Reaction: 2 CH₃Si(OH)₃ → (HO)₂Si(CH₃)-O-Si(CH₃)(OH)₂ + H₂O → ... → [CH₃SiO₁.₅]n (polymeric network)
Caption: Hydrolysis and condensation of Methyltris(1-methylethoxy)silane.
Applications in Research and Drug Development
The unique reactivity of Methyltris(1-methylethoxy)silane makes it a valuable tool for researchers and professionals in drug development and materials science.
Sol-Gel Synthesis of Silica Nanoparticles for Drug Delivery
Methyltris(1-methylethoxy)silane serves as a co-precursor in the sol-gel synthesis of silica nanoparticles.[4] The incorporation of the methyl group provides hydrophobicity to the silica matrix, which can be advantageous for encapsulating and controlling the release of hydrophobic drugs. The sol-gel process allows for the formation of monodisperse nanoparticles with tunable particle size and porosity, making them ideal candidates for targeted drug delivery systems.
Caption: Role of Methyltris(1-methylethoxy)silane in drug delivery systems.
Surface Modification of Medical Devices and Implants
The ability of Methyltris(1-methylethoxy)silane to form a stable, hydrophobic polysiloxane layer on surfaces makes it an excellent agent for modifying the surface of medical devices and implants.[5] This hydrophobic coating can:
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Improve Biocompatibility: By reducing protein adsorption and cellular adhesion, the coating can minimize the foreign body response and improve the long-term performance of implants.
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Enhance Lubricity: The smooth, low-friction surface can be beneficial for devices such as catheters and surgical instruments.
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Create a Barrier: The coating can act as a protective barrier against corrosion and degradation of the underlying material.
Crosslinking Agent in Silicone Formulations
In the field of drug delivery, Methyltris(1-methylethoxy)silane can be used as a crosslinking agent to create silicone-based matrices for the sustained release of therapeutic agents. The degree of crosslinking can be controlled to tune the diffusion rate of the drug from the matrix, allowing for precise control over the release profile.
Safety and Handling
Methyltris(1-methylethoxy)silane is a reactive chemical and should be handled with appropriate safety precautions.
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Hazards: It is flammable and reacts with water, releasing isopropanol and forming a polysiloxane. It can cause skin and eye irritation.
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Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from sources of ignition and moisture.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, and oxidizing agents.
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Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
Conclusion
Methyltris(1-methylethoxy)silane is a versatile and valuable organosilicon compound with a wide range of applications in research and development. Its unique ability to undergo controlled hydrolysis and condensation reactions makes it an essential building block for the creation of advanced materials with tailored properties. For researchers and scientists in drug development and materials science, a thorough understanding of its synthesis, properties, and reactivity is key to unlocking its full potential in creating innovative solutions for healthcare and beyond.
References
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ResearchGate. (2017, April 7). Synthesis of mesoporous silica nanoparticles by sol–gel as nanocontainer for future drug delivery applications. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Mesoporous Silica Using the Sol–Gel Approach: Adjusting Architecture and Composition for Novel Applications. Retrieved from [Link]
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